molecular formula C13H14N4 B013696 1H-Imidazo(4,5-f)quinolin-2-amine, N,N,1-trimethyl- CAS No. 102408-29-7

1H-Imidazo(4,5-f)quinolin-2-amine, N,N,1-trimethyl-

Cat. No. B013696
M. Wt: 226.28 g/mol
InChI Key: YGOGSJACFXSIAO-UHFFFAOYSA-N
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Description

1H-Imidazo(4,5-f)quinolin-2-amine, N,N,1-trimethyl- is a small molecule that has been studied for its potential in immunotherapy . It is recognized by Toll-like receptor 7 (TLR7) and/or TLR8 . The imidazoquinoline (IMDQ) scaffold with C4 amino functionality and with specific substitution at N1 and C2 position is specifically recognized by TLR7 and/or TLR8 .


Synthesis Analysis

The synthesis of poly-(norbornene)-based, acid-degradable nanogels for the covalent ligation of IMDQs has been introduced . The intact nanogels trigger sufficient TLR7/8 receptor stimulation, while their degraded version of soluble, IMDQ-conjugated poly(norbornene) chains hardly activates TLR7/8 .


Molecular Structure Analysis

The nearly planar 1H-imidazo[4,5-c]quinolinamine ring system lies parallel to the transmembrane segments, inserted into an aromatic cage formed by π-π stacking interactions with the side chains of Y284 7.55 in TMD 7 and Y293 8.54 in H8, and by π-NH bonding between Y284 7.55 and the exocyclic amine .


Chemical Reactions Analysis

The 2-cyclohexyl group is positioned “upward” within a small hydrophobic subpocket created by residues in TMDs 1 and 7, while the 3,4-dichlorophenyl group extends toward the lipid interface. An H-bond between the N - 1 amine of the heterocycle and the carbonyl of G29 1.49 further stabilizes the interaction .


Physical And Chemical Properties Analysis

The molecular weight of 1H-Imidazo(4,5-f)quinolin-2-amine, N,N,1-trimethyl- is 212.25 . The Inchi Code is 1S/C12H12N4/c1-13-12-15-10-6-5-9-8 (4-3-7-14-9)11 (10)16 (12)2/h3-7H,1-2H3, (H,13,15) .

Future Directions

The reactivation of the innate immune system by toll-like receptor (TLR) agonists holds promise for improved clinical applications . Their immunologically silent behavior guarantees both spatial and temporal control over immune activity . A feasible route for radio-iodination at the p- position of a 4-phenylamino substituent suggests a potential radioligand for allosteric site binding .

properties

IUPAC Name

N,N,1-trimethylimidazo[4,5-f]quinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4/c1-16(2)13-15-11-7-6-10-9(5-4-8-14-10)12(11)17(13)3/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGOGSJACFXSIAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC3=C2C=CC=N3)N=C1N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20145048
Record name 1H-Imidazo(4,5-f)quinolin-2-amine, N,N,1-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20145048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Imidazo(4,5-f)quinolin-2-amine, N,N,1-trimethyl-

CAS RN

102408-29-7
Record name 1H-Imidazo(4,5-f)quinolin-2-amine, N,N,1-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102408297
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazo(4,5-f)quinolin-2-amine, N,N,1-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20145048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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